5-Amino-2-isopropyl-2h-1,2,3-triazole-4-carboxamide
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Overview
Description
5-Amino-2-isopropyl-2h-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-isopropyl-2h-1,2,3-triazole-4-carboxamide can be achieved through a transition-metal-free strategy involving the nucleophilic addition and cyclization of carbodiimides with diazo compounds . This method is advantageous as it is accomplished under mild conditions and does not require the use of transition metals, making it more environmentally friendly .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-isopropyl-2h-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and reduction: These reactions involve the gain or loss of electrons, respectively.
Cyclization: Formation of a ring structure from a linear molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include carbodiimides and diazo compounds . The reactions are typically carried out under mild conditions, which helps in maintaining the integrity of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazoles, while oxidation reactions can produce oxidized derivatives of the compound.
Scientific Research Applications
5-Amino-2-isopropyl-2h-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities.
Materials Science: The compound can be used in the synthesis of materials with specific properties, such as high thermal stability and density.
Industrial Chemistry: It is used in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-Amino-2-isopropyl-2h-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors in the biological system, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound is similar in structure and has applications in the synthesis of energetic salts.
5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Another similar compound used in the field of energetic materials.
Uniqueness
5-Amino-2-isopropyl-2h-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in various fields, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H11N5O |
---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
5-amino-2-propan-2-yltriazole-4-carboxamide |
InChI |
InChI=1S/C6H11N5O/c1-3(2)11-9-4(6(8)12)5(7)10-11/h3H,1-2H3,(H2,7,10)(H2,8,12) |
InChI Key |
RVNPDEMJWMWSEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(C(=N1)N)C(=O)N |
Origin of Product |
United States |
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